molecular formula C14H13NO4S B6022352 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide

Cat. No.: B6022352
M. Wt: 291.32 g/mol
InChI Key: LNCOPAYFYNTVEE-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a thiophene ring with a dioxo group, and a carboxamide functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Oxidation to Form the Dioxo Group: The thiophene ring is oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce the dioxo functionality.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under strong oxidative conditions.

    Reduction: The dioxo group can be reduced to a dihydroxy group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide can be compared with other similar compounds, such as:

    N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide: Similar structure but with a methoxyphenyl group instead of a benzofuran core.

    N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide: Contains a fluorobenzamide group, offering different chemical properties.

    N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-thiophenecarboxamide: Features a thiophenecarboxamide group, providing unique reactivity.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-9-7-10-3-2-4-12(13(10)19-9)14(16)15-11-5-6-20(17,18)8-11/h2-7,11H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCOPAYFYNTVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)C(=O)NC3CS(=O)(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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